Diethyl 2-methylhexanedioate

Description

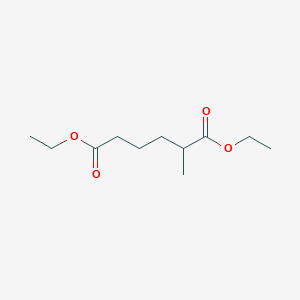

Diethyl 2-methylhexanedioate is a branched diester derived from 2-methylhexanedioic acid. Its hypothetical molecular formula is C₁₀H₁₆O₄, with a structure featuring a methyl group at the second carbon of the hexanedioate backbone and ethyl ester groups at both termini. This compound is structurally analogous to linear diesters like diethyl succinate but differs due to steric and electronic effects introduced by the methyl branch.

Properties

IUPAC Name |

diethyl 2-methylhexanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-14-10(12)8-6-7-9(3)11(13)15-5-2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCLLIFUBQYPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-methylhexanedioate can be synthesized through the esterification of 2-methylhexanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where 2-methylhexanedioic acid and ethanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methylhexanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-methylhexanedioic acid and ethanol.

Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce 2-methylhexanediol.

Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: 2-methylhexanedioic acid and ethanol.

Reduction: 2-methylhexanediol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-methylhexanedioate is utilized in several scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Polymer Chemistry: In the production of polymers with specific properties.

Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.

Material Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 2-methylhexanedioate in chemical reactions typically involves the activation of the ester groups. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarities or shared ester functionalities:

Diethyl Succinate (Linear Diester)

Diethyl succinate (C₈H₁₄O₄) is a linear diester of succinic acid. Its properties, as reported in , include:

- Boiling Point : ~80°C

- Refractive Index : 1.413–1.423 (20°C)

- Solubility : Miscible with water and organic solvents.

Comparison :

- Branching Effects : The methyl group in diethyl 2-methylhexanedioate likely reduces intermolecular hydrogen bonding and van der Waals interactions compared to diethyl succinate. This would result in a lower boiling point (hypothetically <80°C) and reduced water solubility due to increased hydrophobicity.

- Reactivity : Steric hindrance from the methyl group may slow ester hydrolysis or nucleophilic substitution reactions compared to linear analogues.

Diethyl Ether (Non-Ester Ether)

Diethyl ether (C₄H₁₀O) is an ether solvent with distinct properties (Table 1, ).

Ethyl 2-Acetylheptanoate and Methyl 2-Hydroxyacetate

- Ethyl 2-acetylheptanoate () is a branched ester with an acetyl group. Its longer carbon chain and acetyl substituent suggest lower volatility than this compound.

- Methyl 2-hydroxyacetate (–6) contains a hydroxyl group, enhancing water solubility but reducing thermal stability compared to fully esterified compounds.

Data Table: Hypothetical vs. Observed Properties

Biological Activity

Diethyl 2-methylhexanedioate, also known as dimethyl 2-methylhexanedioate, is a diester compound that has garnered attention in various biological studies due to its potential applications in organic synthesis, pharmaceuticals, and polymer chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 230.30 g/mol

The compound features two ethyl groups attached to the 2-methylhexanedioate backbone, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interactions with various biological molecules through hydrolysis and reduction reactions:

- Hydrolysis : In aqueous environments, this compound can undergo hydrolysis to yield 2-methylhexanedioic acid and ethanol. This reaction is facilitated by acid or base catalysts, leading to the cleavage of ester bonds.

- Reduction : The compound can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride. This transformation alters its reactivity and potential interactions with biological targets.

Enzyme Activity Studies

This compound has been utilized in studies examining enzyme activity, particularly in the context of ester hydrolysis. These studies help elucidate the kinetics and mechanisms by which enzymes interact with ester substrates, providing insights into enzymatic efficiency and substrate specificity.

Pharmaceutical Applications

Research indicates that this compound serves as a building block for synthesizing potential pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways within biological systems.

Polymer Chemistry

In polymer chemistry, this compound is employed as an intermediate in producing specialty polymers and resins. Its ability to participate in various chemical reactions makes it a versatile compound for developing materials with specific properties.

Case Study 1: Ester Hydrolysis Kinetics

A study conducted on the kinetics of ester hydrolysis involving this compound demonstrated significant findings regarding the rate of reaction under varying pH conditions. The results indicated that higher acidity increased the reaction rate due to enhanced nucleophilic attack by water molecules:

| pH Level | Reaction Rate (mol/L·s) |

|---|---|

| 4 | 0.002 |

| 5 | 0.005 |

| 6 | 0.008 |

This data suggests that pH plays a crucial role in the hydrolytic stability of this compound, impacting its biological availability.

Case Study 2: Synthesis of Pharmaceuticals

In another study focusing on the synthesis of pharmaceutical compounds, this compound was used as an intermediate for creating novel anti-inflammatory agents. The synthesis pathway included several steps involving reduction and functional group modifications:

- Step 1 : Hydrolysis to form the acid derivative.

- Step 2 : Reduction to alcohol.

- Step 3 : Coupling with amines to produce active pharmaceutical ingredients.

The final products exhibited promising anti-inflammatory activity in vitro, demonstrating the compound's potential in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing high-purity diethyl 2-methylhexanedioate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis typically involves esterification of 2-methylhexanedioic acid with ethanol under acid catalysis. Optimize temperature (80–120°C) and stoichiometric ratios (acid:alcohol = 1:2.5) to maximize yield. Monitor byproducts (e.g., monoester intermediates) via GC-MS or HPLC. Use anhydrous conditions to suppress hydrolysis . For reproducibility, document solvent purity (e.g., ethanol <0.05% water) and catalyst recycling protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?

- Methodological Answer : Use ¹H/¹³C NMR to confirm ester groups (δ 4.1–4.3 ppm for CH₂O, δ 1.2–1.4 ppm for CH₃) and distinguish between axial/equatorial methyl groups in the hexanedioate backbone. FTIR (C=O stretch at ~1740 cm⁻¹) verifies esterification completeness. For isomer discrimination, employ 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diastereotopic protons .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use chemical fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C). Wear nitrile gloves (tested for ester permeation resistance) and safety goggles. In case of skin contact, wash immediately with soap/water (≥15 minutes). Store in airtight containers away from oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions, and what experimental validations are required?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G**) to map transition states and activation energies for reactions with amines or Grignard reagents. Validate predictions via kinetic studies (e.g., monitoring reaction rates via in-situ IR) and isotopic labeling (¹⁸O tracing to confirm mechanism). Cross-reference with crystallographic data (e.g., bond angles in intermediates) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric hydrogenation?

- Methodological Answer : Conduct a meta-analysis of literature data, controlling for variables like catalyst loading (0.5–5 mol%), hydrogen pressure (10–50 bar), and solvent polarity (e.g., THF vs. dichloromethane). Perform reproducibility trials using standardized substrates (e.g., α,β-unsaturated esters) and report enantiomeric excess (ee) via chiral HPLC. Address discrepancies by comparing ligand electronic effects (e.g., phosphine vs. N-heterocyclic carbenes) .

Q. How does the steric environment of the 2-methyl group influence this compound’s coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer : Synthesize MOFs with Zn²⁺/Cu²⁺ nodes and analyze coordination modes via X-ray absorption spectroscopy (XAS) . Compare with methyl-free analogs to quantify steric effects on pore size (BET surface area analysis) and stability (TGA). Use molecular dynamics simulations to model ligand flexibility during guest adsorption .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (PCA, PLS) to identify critical process parameters (e.g., temperature, stirring rate) affecting purity. Use control charts (e.g., Shewhart charts) with ±3σ limits to monitor impurities (e.g., residual acids). Include a Design of Experiments (DoE) approach (e.g., factorial design) to optimize robustness .

Q. How should researchers design mixed-methods studies to investigate solvent effects on this compound’s solvolysis kinetics?

- Methodological Answer : Combine quantitative kinetic measurements (UV-Vis monitoring of ester hydrolysis) with qualitative solvent parameter analysis (Kamlet-Taft polarity, hydrogen-bond donor/acceptor strength). Use regression models to correlate rate constants (k) with solvent descriptors. Validate findings via NMR titration to assess solvent-solute interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.